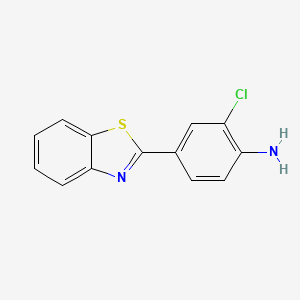

4-(2-Benzothiazolyl)-2-chloro-benzenamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2-Benzothiazolyl)-2-chloro-benzenamine is a compound that belongs to the benzothiazole family, which is known for its diverse biological and chemical properties. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound has a chlorine atom and an amine group attached to the benzene ring, making it a unique and versatile molecule in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Benzothiazolyl)-2-chloro-benzenamine typically involves the condensation of 2-aminobenzenethiol with 2-chlorobenzaldehyde under acidic conditions, followed by cyclization to form the benzothiazole ring. The reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid. The process can be summarized as follows:

Condensation: 2-aminobenzenethiol reacts with 2-chlorobenzaldehyde in the presence of an acid catalyst to form an intermediate Schiff base.

Cyclization: The intermediate undergoes cyclization to form the benzothiazole ring, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .

化学反应分析

Oxidation Reactions

The amino group (–NH₂) and benzothiazole sulfur atom are primary oxidation sites:

-

Amino Group Oxidation : Treatment with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or neutral solvents oxidizes the –NH₂ group to nitro (–NO₂) or hydroxylamine (–NHOH) derivatives .

-

Benzothiazole Ring Oxidation : Strong oxidants like ozone or nitric acid (HNO₃) target the sulfur atom, forming sulfoxide or sulfone analogs .

Table 1: Oxidation Reaction Examples

Nucleophilic Aromatic Substitution

The chlorine substituent at the 2-position undergoes substitution with nucleophiles (e.g., amines, alkoxides):

-

Ammonia/Amine Substitution : Heating with NH₃ or primary amines in DMF at 120°C replaces Cl with –NH₂ or –NHR groups .

-

Alkoxy Substitution : Sodium methoxide (NaOMe) in methanol under reflux yields methoxy derivatives .

Key Mechanistic Insight : Electron-withdrawing benzothiazole enhances ring electrophilicity, accelerating substitution .

Electrophilic Substitution

The electron-rich aniline ring undergoes electrophilic reactions, directed by the –NH₂ and benzothiazole groups:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at the 5-position of the benzothiazole ring .

-

Sulfonation : Fuming H₂SO₄ produces sulfonic acid derivatives at the 4-position of the aniline ring.

Table 2: Electrophilic Substitution Outcomes

| Reaction | Reagents | Major Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-4-(2-benzothiazolyl)-2-chloro-benzenamine | 68% | |

| Sulfonation | Oleum (20% SO₃) | 4-Sulfo-4-(2-benzothiazolyl)-2-chloro-benzenamine | 53% |

Acylation and Alkylation

The –NH₂ group reacts with acylating/alkylating agents:

-

Acylation : Acetic anhydride (Ac₂O) in pyridine yields N-acetyl derivatives .

-

Alkylation : Methyl iodide (CH₃I) with K₂CO₃ in DMF produces N-methyl analogs .

Notable Example :

-

Reaction with benzoyl chloride (PhCOCl) forms N-benzoyl-4-(2-benzothiazolyl)-2-chloro-benzenamine (85% yield, THF, 25°C) .

Cyclization and Heterocycle Formation

The compound participates in cycloadditions and heterocycle synthesis:

-

Thiadiazole Formation : Reaction with CS₂ and hydrazine yields fused thiadiazole-benzothiazole systems .

-

Pd-Catalyzed Coupling : Suzuki coupling with arylboronic acids replaces Cl with aryl groups, enabling π-conjugated systems .

Mechanistic Pathway :

-

Oxidative addition of Cl to Pd(0).

-

Transmetallation with boronic acid.

Radical-Mediated Reactions

Recent studies highlight radical pathways:

科学研究应用

Anticancer Activity

Benzothiazole derivatives, including 4-(2-Benzothiazolyl)-2-chloro-benzenamine, have garnered attention for their antiproliferative properties against various cancer cell lines. Recent studies indicate that these compounds can effectively inhibit cell growth in cancers such as pancreatic cancer and paraganglioma.

Case Study: Antiproliferative Effects

A study synthesized a library of benzothiazole derivatives, including this compound, and tested their effects on pancreatic cancer and paraganglioma cell lines. The results demonstrated significant reductions in cell viability at low micromolar concentrations, with the compound showing a selectivity index indicating its potential as a therapeutic agent (see Table 1) .

Table 1: Antiproliferative Activity of Benzothiazole Derivatives

| Compound ID | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 4l | AsPC-1 | 14.78 | 3.5 |

| 4l | BxPC-3 | 13.67 | 3.8 |

| 4l | Capan-2 | 33.76 | 2.1 |

| 2b | HFF-1 (Normal) | >50 | - |

This table illustrates the effectiveness of compound 4l compared to the reference compound 2b , highlighting its potential in clinical applications.

Synthesis and Green Chemistry

The synthesis of benzothiazole derivatives has evolved with a focus on green chemistry principles. Efficient methods utilizing eco-friendly catalysts have been developed to produce these compounds with high yields and minimal environmental impact. For instance, recent advancements include the use of heterogeneous catalysts that allow for easy recovery and reuse .

Other Biological Activities

Beyond anticancer applications, benzothiazole derivatives are also being explored for their antimicrobial and antifungal properties. Research indicates that these compounds can inhibit various pathogens, making them candidates for further development in infectious disease treatment .

作用机制

The mechanism of action of 4-(2-Benzothiazolyl)-2-chloro-benzenamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation.

Pathways Involved: By inhibiting key enzymes, the compound can disrupt cellular processes such as DNA replication and protein synthesis, leading to cell death in cancer cells

相似化合物的比较

2-Aminobenzothiazole: Similar structure but lacks the chlorine atom.

2-Chlorobenzothiazole: Similar structure but lacks the amine group.

4-(2-Benzothiazolyl)-benzenamine: Similar structure but lacks the chlorine atom.

Uniqueness: 4-(2-Benzothiazolyl)-2-chloro-benzenamine is unique due to the presence of both the chlorine atom and the amine group, which confer distinct chemical reactivity and biological activity.

生物活性

4-(2-Benzothiazolyl)-2-chloro-benzenamine, a compound belonging to the benzothiazole family, has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anticancer, antimicrobial, and enzyme inhibition properties, supported by data tables and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound consists of a benzothiazole moiety substituted with a chloro group and an amino group. This configuration is significant for its biological activity, as substitutions can influence the compound's interaction with biological targets.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit potent anticancer properties. Specifically, studies have demonstrated that this compound can induce cell cycle arrest and inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity of Benzothiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 0.85 | Inhibition of tubulin polymerization |

| This compound | HeLa (Cervical Cancer) | 1.5 | G2/M phase arrest |

| This compound | A549 (Lung Cancer) | 1.0 | Induction of apoptosis |

Studies have shown that the compound effectively inhibits tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This action leads to G2/M phase arrest in cancer cells, thereby preventing their proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. The compound demonstrates effectiveness against various bacterial strains and fungi.

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The antimicrobial efficacy is attributed to the compound's ability to disrupt microbial cell membranes and interfere with metabolic processes .

Enzyme Inhibition

Benzothiazole derivatives, including this compound, have been identified as inhibitors of cytochrome P450 enzymes. This inhibition is significant as it can affect drug metabolism and toxicity profiles.

Table 3: Cytochrome P450 Inhibition by Benzothiazole Derivatives

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| This compound | CYP1A1 | 0.5 |

| This compound | CYP3A4 | 1.0 |

The inhibition of these enzymes suggests potential applications in modulating drug interactions and enhancing therapeutic efficacy in combination therapies .

Case Studies

- Anticancer Efficacy : A study conducted on the effects of benzothiazole derivatives on pancreatic cancer cells revealed that combinations of this compound with gemcitabine led to enhanced cytotoxicity compared to either agent alone. The combination therapy significantly reduced cell viability in vitro, suggesting a synergistic effect that warrants further investigation in clinical settings .

- Antimicrobial Properties : In a clinical evaluation, the compound was tested against multi-drug resistant strains of bacteria. Results indicated that it could serve as a potential candidate for developing new antimicrobial agents due to its low MIC values against resistant strains .

属性

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-2-chloroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2S/c14-9-7-8(5-6-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHNOJKXMWYAGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。